2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17793408
InChI: InChI=1S/C10H17N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h7-8H,2-6,11H2,1H3
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

CAS No.:

Cat. No.: VC17793408

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine -

Specification

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C10H17N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h7-8H,2-6,11H2,1H3
Standard InChI Key AYWLUXMXCMSDCT-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C(=NC=C2CCN)C1

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound features a bicyclic imidazo[1,2-a]pyridine scaffold fused with a partially saturated pyridine ring (5,6,7,8-tetrahydro configuration). A methyl group occupies the 7-position, while an ethanamine side chain extends from the 3-position (Figure 1). The IUPAC name, 2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine, reflects this substitution pattern.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₇N₃
Molecular Weight179.26 g/mol
SMILESCC1CCN2C(=NC=C2CCN)C1
InChI KeyAYWLUXMXCMSDCT-UHFFFAOYSA-N

Comparative Structural Analysis

Imidazo[1,2-a]pyridines exhibit structural versatility, as seen in analogues like 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine (PubChem CID 71695456) and 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine (VCID VC8342611). The ethanamine side chain in the target compound may enhance water solubility compared to bulkier substituents like piperazine .

Synthetic Methodologies

General Approaches to Imidazopyridine Synthesis

The VulcanChem entry notes that related compounds are synthesized via condensation reactions or cyclization processes. For example:

  • N-Heterocyclic Carbene (NHC)-Catalyzed Annulations: Efficient for constructing fused imidazo[1,2-a]pyridines through domino reactions.

  • Electro-Organic Synthesis: Enables regioselective formation under mild conditions, as demonstrated for tetrahydroimidazo[1,2-a]pyridines.

Proposed Route for Target Compound

A plausible synthesis involves:

  • Formation of the Tetrahydroimidazo[1,2-a]pyridine Core: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones.

  • Introduction of the Ethanamine Side Chain: Nucleophilic substitution or reductive amination at the 3-position.

Future Research Directions

  • Kinase Profiling: Screen against EGFR, HER2, and VEGFR families to identify primary targets.

  • Resistance Studies: Evaluate efficacy in lapatinib-resistant cell lines, following protocols from purine derivative research .

  • Prodrug Development: Explore acetylation of the primary amine to enhance oral bioavailability.

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